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The Hippo signaling pathway is a critical regulator of organ size and tissue homeostasis, and its
dysregulation is implicated in many cancers [1]. The downstream effectors of this pathway, YAP and TAZ,
exert their oncogenic activity primarily by binding to TEAD transcription factors to drive the expression of
pro-growth and pro-survival genes [1]. Therefore, disrupting the YAP/TAZ-TEAD interaction represents a

promising therapeutic strategy.

Ethacrynic Acid (EA), an FDA-approved loop diuretic, has been rediscovered through drug repurposing
efforts as an effective inhibitor of TEAD [2]. Its primary molecular mechanism involves binding to the
palmitate pocket of TEAD, thereby inhibiting its autopalmitoylation. This post-translational modification is
essential for TEAD's stability, its interaction with YAP/TAZ, and its subsequent transcriptional activity. By
inhibiting palmitoylation, EA destabilizes the TEAD conformation, disrupts the YAP-TEAD protein

complex, and suppresses the transcription of target genes such as CTGF and CYR61 [2].

Key Findings and Quantitative Data Summary

The table below summarizes quantitative data from key experiments demonstrating the effects of Ethacrynic

Acid and its derivatives on TEAD and cancer cells.

Table 1: Summary of Key Experimental Findings on EA-mediated TEAD Inhibition
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AssaylCell Line

Observed Effect | Target

Potency
(IC50/1C~50~ value
or Concentration
Used)

Key Outcome/Reference

Virtual
Screening
(DrugBank)

Binding Assays
(NMR, ITC)

TEAD
Palmitoylation
Assay

YAP-TEAD
Interaction
Assay

MDA-MB-231
(Breast Cancer)

NCI-H226 (Lung
Cancer)

Derivative: EA-
C15

Identification of EA as a
TEAD binder

Direct binding to TEAD
palmitoylation pocket

Inhibition of TEAD
autopalmitoylation

Disruption of YAP-TEAD
protein complex

Cell proliferation inhibition

Cell proliferation inhibition

Covalent binding to
TEAD,; Cell proliferation
inhibition (NCI-H226)

N/A

K~d~ not specified in
source

Not specified

Not specified

IC~50~ not specified
for EA alone [2]

IC~50~ not specified
for EA alone [2]

Sub-micromolar

Detailed Experimental Protocols

EA was identified as a hit
from the FDA-approved drug
library [2]

Confirmed direct binding
interaction [2]

Established the functional
consequence of binding [2]

Confirmed mechanistic
disruption of the oncogenic
complex [2]

EA inhibited proliferation,
colony formation, and
migration [2]

EA inhibited proliferation and
YAP-TEAD target gene
transcription [2]

~100x more potent than EA,;
inhibited target gene
transcription [2]

Below are detailed methodologies for key experiments used to characterize EA as a TEAD inhibitor.

Protocol 1: In Vitro Binding Assays for Target Engagement
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This protocol validates the direct binding of EA to the TEAD palmitoylation pocket using biophysical

methods.

1.1 Molecular Docking and Virtual Screening

¢ Objective: To computationally predict the binding of EA to TEAD.

e Software: Use programs like Glide (Schrodinger Suite) or similar molecular docking software [2].

e Procedure:

Prepare the protein structure of the TEAD palmitoylation pocket (e.g., from PDB).

Prepare the 3D ligand structure of EA.

Perform covalent and non-covalent docking simulations to generate binding poses.

Analyze the top poses for binding affinity and key molecular interactions (e.g., with Cys residue
for covalent binding).

[¢]

[¢]

[e]

o

1.2 1D NMR WaterLOGSY Assay

e Objective: To experimentally confirm binding in solution.
e Materials: Purified recombinant TEAD protein, Ethacrynic Acid, DMSO, NMR spectrometer.
e Procedure [2]:
o Prepare a sample containing TEAD protein in a suitable buffer.
Add EA to the protein sample (using DMSO as a vehicle control).
Acquire 1D NMR WaterLOGSY spectra.
Analysis: A change in the ligand's NMR signals upon binding to the protein indicates a positive
binding event.

[e]

o

o

1.3 Isothermal Titration Calorimetry (ITC)

¢ Objective: To quantify the binding affinity (K~d~) and thermodynamics.
e Materials: ITC instrument, purified TEAD protein, Ethacrynic Acid.

e Procedure:
o Load the TEAD protein solution into the sample cell.

o Fill the syringe with an EA solution.
o Perform a series of automated injections of EA into the protein cell while measuring the heat

released or absorbed.
o Analysis: Fit the resulting thermogram to a binding model to calculate the K~d~, stoichiometry

(N), enthalpy (AH), and entropy (AS).

1.4 Cellular Thermal Shift Assay (CETSA)

e Objective: To confirm target engagement in a cellular context.
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e Materials: Relevant cell line (e.g., MDA-MB-231), EA, DMSO, thermal cycler, Western blot
equipment.
e Procedure:
o Treat cells with EA or vehicle control for a predetermined time.
o Aliquot cell suspensions, heat them at different temperatures (e.g., from 40°C to 65°C) for 3-5
minutes, then cool.
o Lyse the cells, centrifuge to remove aggregates, and analyze the soluble fraction by Western
blotting for TEAD.
o Analysis: A rightward shift in the TEAD protein melting curve (thermal stabilization) in EA-
treated samples indicates drug-target binding within cells [3].

Protocol 2: Functional Assessment of TEAD Inhibition

This protocol evaluates the functional consequences of EA binding on TEAD activity.

2.1 TEAD Auto-palmitoylation Inhibition Assay

e Objective: To measure the inhibition of TEAD's intrinsic palmitoylation.
e Materials: Purified TEAD protein, EA, palmitoyl-CoA, detection reagents.
e Procedure:
o Incubate TEAD protein with palmitoyl-CoA in the presence or absence of EA.
o Stop the reaction and detect palmitoylation levels. This can be done via:
= Acyl-Biotin Exchange (ABE): Chemically replace the palmitate with a biotin tag,
followed by streptavidin pull-down and Western blot.
= Mass Spectrometry: Directly measure the mass change of the protein.
o Analysis: Reduced palmitoylation signal in EA-treated samples indicates successful inhibition

[2].
2.2 Luciferase Reporter Gene Assay

e Objective: To measure the effect on YAP/TAZ-TEAD transcriptional activity.
e Materials: Cells with endogenous or overexpressed YAP/TAZ, TEAD-responsive luciferase reporter
plasmid (e.g., containing CTGF or CYR61 promoter), control Renilla luciferase plasmid, EA.
e Procedure:
o Co-transfect cells with the TEAD-luciferase reporter and control plasmids.
o Treat cells with EA or vehicle for 24-48 hours.
o Lyse cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay Kkit.
o Analysis: Normalize firefly luminescence to Renilla luminescence. A dose-dependent decrease
in normalized luminescence indicates inhibition of TEAD transcriptional activity.

© 2026 Smolecule. All rights reserved. 4/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/39900237/
https://pubmed.ncbi.nlm.nih.gov/41161055/
https://www.smolecule.com/products/s527494?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

2.3 Quantitative PCR (qPCR) for Endogenous Target Genes

e Objective: To validate transcriptional inhibition of native YAP/TAZ-TEAD target genes.

e Materials: EA-treated cells, RNA extraction kit, cDNA synthesis kit, QPCR reagents, primers for CTGF,
CYR61, and a housekeeping gene (e.g., GAPDH).

e Procedure:

Extract total RNA from treated cells.

Synthesize cDNA.

Perform gPCR reactions with gene-specific primers.

Analysis: Use the 27(-AACt) method to calculate relative gene expression. Downregulation of

CTGF and CYR61 mRNA confirms functional TEAD inhibition [2].

[¢]

[e]

o

(e]

Experimental Workflow and Mechanism of Action

The following diagram illustrates the logical workflow for evaluating Ethacrynic Acid as a TEAD inhibitor,

from initial screening to functional validation.
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Click to download full resolution via product page
Diagram 1: Experimental workflow for evaluating Ethacrynic Acid as a TEAD inhibitor.

The diagram below illustrates the molecular mechanism by which Ethacrynic Acid inhibits the YAP/TAZ-

TEAD signaling axis.
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Diagram 2: Mechanism of Ethacrynic Acid-mediated inhibition of the YAP/TAZ-TEAD oncogenic axis.
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Discussion and Conclusion

The repurposing of Ethacrynic Acid as a TEAD inhibitor offers a promising and cost-effective strategy for
targeting cancers dependent on Hippo pathway dysregulation [2] [4]. The experimental data confirms that
EA, by occupying the palmitate-binding site, acts as a molecular wedge that disrupts TEAD's conformation

and function.

e Advantages of EA: As an FDA-approved drug, its safety profile and pharmacokinetic data are
already known, which can accelerate pre-clinical development.

¢ Limitations and Future Directions: While EA serves as an excellent proof-of-concept tool and a
scaffold for derivative development, its potency and selectivity may be limited compared to novel,
purpose-built TEAD inhibitors. The development of more potent derivatives, such as EA-C15,
highlights the potential for structural optimization [2]. Future work should focus on in vivo efficacy
studies in relevant cancer models and further exploration of its therapeutic window and potential
combinations with other targeted therapies.

I hope these application notes and protocols provide a solid foundation for your research on TEAD

inhibition.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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